

The Structure-Activity Relationship of TAK-683: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-683 is a potent and selective nonapeptide agonist of the kisspeptin receptor (KISS1R), also known as GPR54.[1] As a metastin analog, **TAK-683** has demonstrated robust effects on the hypothalamic-pituitary-gonadal (HPG) axis, leading to the suppression of gonadotropins and testosterone.[1][2] This profound activity has positioned **TAK-683** and similar KISS1R agonists as promising therapeutic agents for hormone-dependent diseases, particularly prostate cancer.[2] Understanding the intricate relationship between the structure of **TAK-683** and its biological activity is paramount for the rational design of next-generation KISS1R modulators with improved pharmacological profiles. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **TAK-683**, supported by detailed experimental protocols and visual representations of its mechanism of action.

Core Structure and Mechanism of Action

TAK-683 is a synthetic analog of the C-terminal fragment of kisspeptin, metastin(45-54). Its development arose from systematic modifications of a lead nonapeptide, compound 26 ([D-Tyr(46),D-Pya(4)(47),azaGly(51),Arg(Me)(53)]metastin(46-54)), to enhance metabolic stability and retain high agonistic potency.[3] The primary mechanism of action of **TAK-683** involves its high-affinity binding to and activation of KISS1R, a Gq-protein coupled receptor.[4] This activation triggers a downstream signaling cascade, primarily through the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol



(DAG).[4][5] Subsequent intracellular calcium mobilization and protein kinase C (PKC) activation ultimately modulate the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[4][6]

Structure-Activity Relationship (SAR)

The biological activity of **TAK-683** is highly dependent on its amino acid sequence and specific chemical modifications. The following table summarizes the quantitative structure-activity relationship data derived from studies on **TAK-683** and its close analogs. The data is primarily based on the development of the precursor compound 26, which led to the elucidation of **TAK-683**.[3]



| Modification Position/Type | Compound/An alog | KISS1R Binding Affinity (IC50, nM) | Functional Activity (EC50, nM) | Effect on Activity |
|--|---|---|--|---|
| N-Terminal Truncation | Metastin(45-54) | High | Potent Agonist | Baseline |
| Nonapeptide Analog (e.g., Compound 26) | Comparable to Metastin(45-54) | Potent Agonist | Improved serum stability while maintaining high affinity and potency.[3] | |
| Position 45/46 (N-terminus) | D-Tyr substitution | Compound 26 | Comparable to Metastin(45-54) | Potent Agonist |
| Position 47 | D-Pya(4) substitution | Compound 26 | Comparable to Metastin(45-54) | Potent Agonist |
| Position 51 | azaGly substitution | Compound 26 | Comparable to Metastin(45-54) | Potent Agonist |
| Position 53 | Arg(Me) substitution | Compound 26 | Comparable to Metastin(45-54) | Potent Agonist |
| N-terminal Conjugation | DOTA- conjugated TAK- 683 (JC01094) | 1.56 ± 0.71 (K _i) | Not Reported | High affinity is retained, indicating tolerance for N-terminal modifications for imaging applications.[7] |

Experimental Protocols KISS1R Radioligand Binding Assay



This assay is employed to determine the binding affinity of **TAK-683** and its analogs to the KISS1R.

Methodology:

- Membrane Preparation: Membranes are prepared from cells stably expressing human or rat KISS1R (e.g., CHO or HEK293 cells). Cells are harvested, homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors), and centrifuged to pellet the membranes. The membrane pellet is then resuspended in the assay buffer.
- Competitive Binding: A fixed concentration of a radiolabeled KISS1R ligand (e.g., [125I]-Kisspeptin-10) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (TAK-683 or its analogs).
- Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
- Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters trap the membranes with the bound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a gamma counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (K_i) can then be calculated using the Cheng-Prusoff equation.[8]
 [9]

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of **TAK-683** and its analogs to activate KISS1R and induce a downstream signaling event.

Methodology:

 Cell Culture: Cells stably expressing KISS1R (e.g., CHO or HEK293 cells) are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to confluence.



- Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable assay buffer (e.g., HBSS with HEPES). Probenecid may be included to prevent dye leakage.
- Incubation: The cells are incubated in the dark at 37°C for a specific duration to allow for dye de-esterification and loading into the cytoplasm.
- Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured, and then TAK-683 or its analogs at various concentrations are automatically added to the wells.
- Fluorescence Measurement: The fluorescence intensity is measured kinetically over time to monitor the change in intracellular calcium concentration.
- Data Analysis: The increase in fluorescence intensity is plotted against the compound concentration, and a dose-response curve is generated to determine the half-maximal effective concentration (EC50).[10][11][12]

In Vivo Testosterone Suppression Assay in Rats

This in vivo assay evaluates the pharmacological effect of **TAK-683** and its analogs on the HPG axis.

Methodology:

- Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar) are used for the study.
- Compound Administration: **TAK-683** or its analogs are administered to the rats, typically via subcutaneous injection, at various doses. A vehicle control group is also included.
- Blood Sampling: Blood samples are collected from the rats at different time points post-administration (e.g., 0, 2, 4, 8, 24 hours).
- Hormone Measurement: Plasma or serum is separated from the blood samples. The
 concentrations of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone
 (FSH) are measured using commercially available ELISA kits or radioimmunoassays.[13][14]



• Data Analysis: The hormone levels at different time points and for different dose groups are compared to the vehicle control group to determine the extent and duration of testosterone suppression.

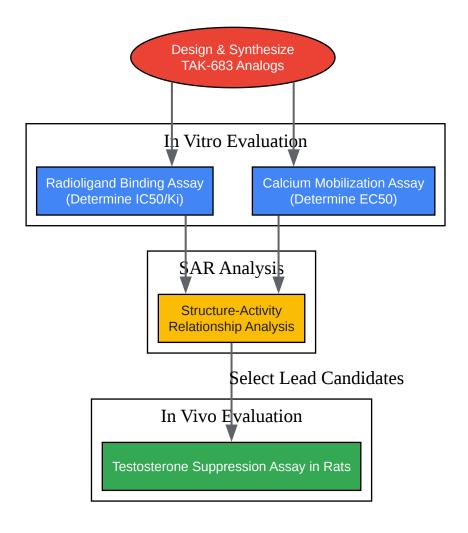
Mandatory Visualizations



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Caption: KISS1R Signaling Pathway Activated by TAK-683.

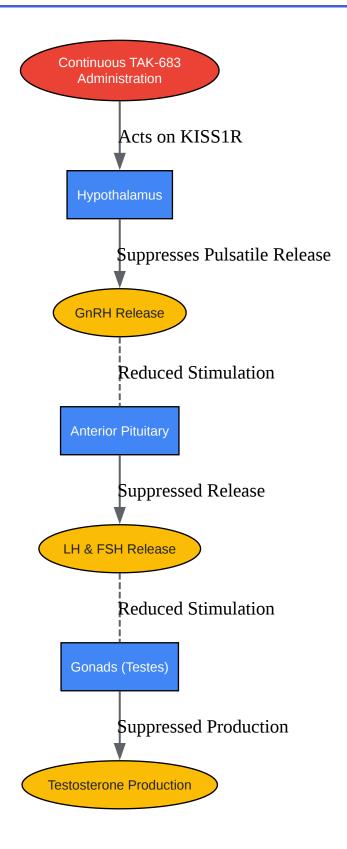




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Caption: Experimental Workflow for SAR Studies of TAK-683.





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Caption: Modulation of the HPG Axis by TAK-683.



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